molecular formula C7H5ClINO B2777312 2-Chloro-6-iodobenzamide CAS No. 1261686-40-1

2-Chloro-6-iodobenzamide

Cat. No.: B2777312
CAS No.: 1261686-40-1
M. Wt: 281.48
InChI Key: WYSMVPXUCURIBK-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzamide is an organic compound with the molecular formula C7H5ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 6 positions, respectively

Properties

IUPAC Name

2-chloro-6-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSMVPXUCURIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the iodination of 2-chlorobenzamide using iodine and an oxidizing agent such as potassium iodate or sodium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-iodobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodobenzamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

    2-Chloro-6-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-6-fluorobenzamide: Contains a fluorine atom in place of iodine.

    2-Chloro-6-methylbenzamide: Substituted with a methyl group instead of iodine.

Uniqueness: 2-Chloro-6-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, makes it suitable for specific coupling reactions and applications in organic synthesis .

Biological Activity

2-Chloro-6-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with chlorine and iodine substituents that influence its reactivity and biological activity. The presence of these halogens can enhance the compound's ability to interact with biological targets, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The chloro and iodo groups significantly affect the compound's binding affinity and specificity towards these targets. This compound may modulate the activity of proteins associated with cancer progression or microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, particularly against renal cell carcinoma. The compound was shown to reduce the expression of hypoxia-inducible factor (HIF) and its regulated genes, which are crucial for tumor growth and survival .

Case Studies and Research Findings

  • Renal Cell Carcinoma Model : In a study involving xenograft models of renal cell carcinoma, treatment with this compound resulted in significant tumor size reduction. The administration of varying dosages (10 mg/kg to 100 mg/kg) revealed a dose-dependent response in decreasing mRNA levels of HIF-regulated genes such as VEGFA and Cyclin D1 .
  • Antimicrobial Efficacy : A series of experiments conducted on bacterial strains demonstrated that this compound inhibited growth at low micromolar concentrations. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntimicrobialVarious Bacterial StrainsInhibition of growth at low micromolar concentrations
AnticancerRenal Cell CarcinomaReduced expression of HIF-regulated genes; tumor size reduction

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